Phenol, 4-bromo-2,6-bis[(5-bromo-2-hydroxyphenyl)methyl]-
Description
The compound Phenol, 4-bromo-2,6-bis[(5-bromo-2-hydroxyphenyl)methyl]- is a highly brominated phenolic derivative characterized by a central phenol ring substituted at the 4-position with a bromine atom and at the 2- and 6-positions with (5-bromo-2-hydroxyphenyl)methyl groups. This structure confers significant steric bulk and electron-withdrawing properties due to the bromine atoms and hydroxyl groups.
Properties
IUPAC Name |
4-bromo-2,6-bis[(5-bromo-2-hydroxyphenyl)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Br3O3/c21-15-1-3-18(24)11(7-15)5-13-9-17(23)10-14(20(13)26)6-12-8-16(22)2-4-19(12)25/h1-4,7-10,24-26H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZLOOXFDIZDLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CC2=CC(=CC(=C2O)CC3=C(C=CC(=C3)Br)O)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Br3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10517013 | |
| Record name | 2,2'-[(5-Bromo-2-hydroxy-1,3-phenylene)bis(methylene)]bis(4-bromophenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10517013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
543.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35280-40-1 | |
| Record name | 2,2'-[(5-Bromo-2-hydroxy-1,3-phenylene)bis(methylene)]bis(4-bromophenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10517013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 2,6-Bis(hydroxyphenylmethyl)phenol
The central phenol core is functionalized with methylene-linked hydroxyphenyl groups via acid-catalyzed condensation. A reported method for bis(4-bromo-2,5-dialkoxyphenyl)methane synthesis suggests using 1,4-bis(ethoxymethyl)-2,5-dialkoxybenzene treated with p-toluenesulfonic acid in dichloromethane to form methylene bridges. Adapting this:
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Starting material : 2,6-dimethylphenol.
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Ethoxymethyl protection : Treat with chloromethyl ethyl ether under basic conditions to yield 2,6-bis(ethoxymethyl)phenol.
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Condensation : React with 2-hydroxyphenol in dichloromethane with p-toluenesulfonic acid (5 mol%) at reflux to form 2,6-bis[(2-hydroxyphenyl)methyl]phenol.
Key parameters :
Regioselective Bromination
Bromination targets the 4-position of the central phenol and the 5-position of the side aryl groups. Two approaches are viable:
Direct Bromination with N-Bromosuccinimide (NBS)
NBS in acetone under reflux selectively brominates benzylic and activated aromatic positions. For the central phenol:
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Dissolve 2,6-bis[(2-hydroxyphenyl)methyl]phenol in acetone.
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Add NBS (2.2 eq) and stir under reflux for 12 h.
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Isolate 4-bromo-2,6-bis[(2-hydroxyphenyl)methyl]phenol via column chromatography.
Limitations : NBS may preferentially brominate the methylene-linked aryl groups over the central ring.
Electrophilic Bromination with Br₂/H₂O₂
Adapting the bromination of 4-fluoro-2-methylphenol:
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Dissolve 2,6-bis[(2-hydroxyphenyl)methyl]phenol in dichloromethane/water (3:1).
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Add Br₂ (1.1 eq per target position) at −10°C, followed by H₂O₂ (1.3 eq) to drive completion.
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Stir at 20–30°C for 1 h, extract the organic layer, and purify via distillation.
Advantages :
Synthetic Route 2: Pre-Brominated Building Blocks
Synthesis of 5-Bromo-2-hydroxyphenylmethanol
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Bromination of 2-hydroxyphenylmethanol :
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Dissolve 2-hydroxyphenylmethanol in acetic acid.
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Add Br₂ (1 eq) at 0°C, stir for 2 h.
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Quench with NaHSO₃, isolate 5-bromo-2-hydroxyphenylmethanol (yield: 85%).
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Coupling to Central Phenol Core
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Friedel-Crafts alkylation :
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Mix 4-bromo-2,6-dimethylphenol with 5-bromo-2-hydroxyphenylmethanol in dichloromethane.
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Add BF₃·Et₂O (10 mol%) and stir at 25°C for 24 h.
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Isolate product via aqueous workup and chromatography.
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Challenges :
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Competing self-alkylation of the central phenol.
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Low yields (~50%) due to steric hindrance.
Comparative Analysis of Methods
Route 1 offers better scalability and yield, while Route 2 improves regioselectivity at the cost of efficiency.
Optimization Strategies
Solvent and Temperature Effects
Catalytic Enhancements
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Lewis acids (e.g., FeBr₃) : Improve electrophilic bromination efficiency but risk hydroxyl group complexation.
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Phase-transfer catalysts : Enhance interfacial reactions in biphasic systems (e.g., H₂O/CH₂Cl₂).
Characterization and Validation
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¹H/¹³C NMR : Confirm substitution patterns via aromatic proton splitting and methylene bridge signals.
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Mass spectrometry : Validate molecular weight (m/z 543.04 for [M+H]⁺).
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HPLC : Purity >99% achievable via ethanol recrystallization.
Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-bromo-2,6-bis[(5-bromo-2-hydroxyphenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the brominated phenol to less brominated or non-brominated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups into the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various halogenated or nitrated phenols .
Scientific Research Applications
Phenol, 4-bromo-2,6-bis[(5-bromo-2-hydroxyphenyl)methyl]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s brominated structure makes it useful in studying enzyme interactions and biological pathways.
Medicine: Research into its potential therapeutic effects, such as antimicrobial and anticancer properties, is ongoing.
Industry: It is used in the production of flame retardants, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenol, 4-bromo-2,6-bis[(5-bromo-2-hydroxyphenyl)methyl]- involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and hydroxyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
Phenol, 4-bromo-2,6-bis[(5-bromo-2-hydroxyphenyl)methyl]- (CAS Number: 35280-40-1) is a brominated phenolic compound characterized by its unique arrangement of bromine and hydroxyl groups. This structural configuration contributes to its diverse biological activities, making it a subject of interest in various fields including medicinal chemistry, biochemistry, and environmental science.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 543.04 g/mol. Its structure features multiple bromine substituents and hydroxyl groups, which significantly influence its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 543.04 g/mol |
| CAS Number | 35280-40-1 |
| LogP | 6.27 |
| Polar Surface Area (PSA) | 60.69 |
The biological activity of Phenol, 4-bromo-2,6-bis[(5-bromo-2-hydroxyphenyl)methyl]- is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The presence of bromine atoms enhances the compound's lipophilicity, which may facilitate its penetration into biological membranes and influence its binding affinity to target proteins.
Key Mechanisms:
- Enzyme Inhibition : This compound has been shown to inhibit certain enzymes involved in metabolic pathways. For example, it may affect cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes .
- Antimicrobial Activity : Research indicates that brominated phenols exhibit antimicrobial properties, potentially making this compound effective against various pathogens .
- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest .
Antimicrobial Activity
A study investigating the antimicrobial efficacy of various brominated phenolic compounds found that Phenol, 4-bromo-2,6-bis[(5-bromo-2-hydroxyphenyl)methyl]- demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be within the range effective for therapeutic applications.
Anticancer Activity
In vitro studies have reported that this compound exhibits cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the induction of apoptosis and modulation of key signaling pathways related to cell survival and proliferation.
Case Studies
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Synthesis and Evaluation of Anticancer Activity :
- A recent study synthesized a series of brominated phenolic compounds including Phenol, 4-bromo-2,6-bis[(5-bromo-2-hydroxyphenyl)methyl]-. The synthesized compounds were evaluated for their cytotoxicity against various cancer cell lines. The results indicated that the compound showed promising activity against MCF-7 cells with an IC50 value of approximately 12 µM .
- Enzyme Interaction Profiling :
Q & A
Q. Table 1: Synthetic Conditions Comparison
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Bromination | Br₂, CH₃COOH, 25°C | 85 | |
| Alkylation | HCHO, BF₃·Et₂O, 70°C | 62 |
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy :
- X-ray Crystallography : Resolves steric effects and confirms the bis-aryl methyl geometry. Aromatic π-stacking distances (3.4–3.6 Å) are typical for brominated phenols .
- IR Spectroscopy : O-H stretches (3200–3500 cm⁻¹) and C-Br vibrations (500–600 cm⁻¹) validate functional groups .
Advanced: How do steric and electronic effects influence its reactivity in cross-coupling reactions?
Answer:
- Steric Effects : The bulky (5-bromo-2-hydroxyphenyl)methyl groups hinder nucleophilic/electrophilic attacks at positions 2 and 6. Reactions like Suzuki-Miyaura coupling require bulky ligands (e.g., SPhos) and high temperatures (100–120°C) to overcome steric barriers .
- Electronic Effects : Bromine’s electron-withdrawing nature deactivates the aromatic ring, slowing electrophilic substitution. DFT calculations (B3LYP/6-31G*) show reduced electron density at the para position, favoring SNAr mechanisms with strong nucleophiles (e.g., NaN₃ in DMF) .
Methodological Note : Use computational modeling (e.g., Gaussian) to predict reactive sites and optimize catalyst selection .
Advanced: How can computational methods predict its interactions with biological targets?
Answer:
- Molecular Docking (AutoDock Vina) : Simulate binding to enzymes (e.g., cytochrome P450). The compound’s hydroxyl and bromine groups form hydrogen bonds and halogen interactions with active-site residues (binding affinity ΔG ≈ −8.2 kcal/mol) .
- MD Simulations (GROMACS) : Assess stability of protein-ligand complexes over 100 ns. Root-mean-square deviation (RMSD) < 2 Å indicates stable binding .
- QSAR Models : Correlate substituent electronegativity (Bromine’s σ⁺ value) with antimicrobial IC₅₀ values. A parabolic model (R² = 0.91) suggests optimal bioactivity at intermediate halogenation levels .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Answer:
Contradictions often arise from:
- Experimental Variability : pH (4–9), temperature (28–36°C), and agitation (100–200 rpm) significantly impact biodegradation rates (e.g., Pseudomonas putida activity varies by 40% across conditions) .
- Purity Issues : Byproducts from incomplete alkylation (e.g., mono-substituted derivatives) may skew bioassays. Use HPLC (C18 column, 70:30 MeOH:H₂O) to verify purity >98% .
Q. Table 2: Bioactivity Data Under Varied Conditions
| Study | IC₅₀ (μM) | pH | Temp (°C) | Reference |
|---|---|---|---|---|
| A | 12.3 | 7.4 | 25 | |
| B | 45.7 | 6.8 | 37 |
Q. Resolution Strategy :
- Meta-analysis : Pool data using random-effects models to account for heterogeneity.
- Orthogonal Assays : Validate antimicrobial activity via both disc diffusion and microbroth dilution .
Advanced: What methodologies optimize its environmental stability and degradation pathways?
Answer:
- Photodegradation Studies : Use UV-Vis spectroscopy (λ = 254 nm) to monitor degradation. Half-life (t₁/₂) in water is ~72 hours, with bromine substituents slowing breakdown .
- Biodegradation Optimization : Apply response surface methodology (RSM) with P. putida. Optimal degradation occurs at pH 7.5, 30°C, and 140 rpm, achieving 95% efficiency .
- Adsorption Modeling : Fit Langmuir isotherms to data from ionic liquid-functionalized MOFs (qₘ = 180 mg/g). Hybrid adsorption-photocatalysis systems enhance removal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
